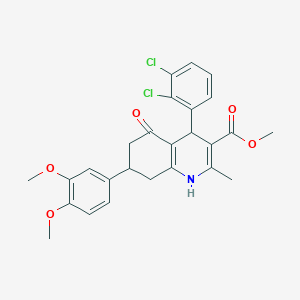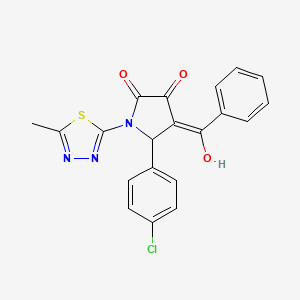
Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes dichlorophenyl and dimethoxyphenyl groups
準備方法
The synthesis of Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would scale up these reactions, ensuring consistency and purity of the final product.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological targets.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The dichlorophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds include other hexahydroquinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of Methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific substituent groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H25Cl2NO5 |
|---|---|
分子量 |
502.4 g/mol |
IUPAC名 |
methyl 4-(2,3-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25Cl2NO5/c1-13-22(26(31)34-4)23(16-6-5-7-17(27)25(16)28)24-18(29-13)10-15(11-19(24)30)14-8-9-20(32-2)21(12-14)33-3/h5-9,12,15,23,29H,10-11H2,1-4H3 |
InChIキー |
XEQSKYFSQLGDNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11633702.png)
![(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11633703.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633707.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633712.png)
![N'-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11633715.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633718.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11633721.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633730.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11633731.png)
![(6Z)-6-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633746.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11633755.png)

![3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11633759.png)
